molecular formula C17H23N5O B2358587 N-(2-methoxyethyl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine CAS No. 902013-61-0

N-(2-methoxyethyl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine

Cat. No.: B2358587
CAS No.: 902013-61-0
M. Wt: 313.405
InChI Key: ICTGEGXRBLQXBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex heterocyclic core with a fused tricyclic scaffold containing four nitrogen atoms. Key substituents include a 2-methoxyethyl group at the N-position, a propyl chain at C4, and methyl groups at C11 and C12.

Properties

IUPAC Name

N-(2-methoxyethyl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-5-6-13-10-14(18-7-8-23-4)22-17(20-13)15-11(2)9-12(3)19-16(15)21-22/h9-10,18H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTGEGXRBLQXBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)NCCOC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Diamine and Carbonyl Precursors

A common strategy involves reacting 1,2-diamine derivatives with carbonyl compounds to form fused rings. For example, N,N'-ethylenebis[2-(o-hydroxyphenolic)glycine] (EHPG)-like precursors can undergo cyclization under acidic conditions. However, for nitrogen-rich systems, dimethylformamide dimethyl acetal (DMF-DMA) serves as a cyclizing agent.

Procedure :

  • Combine 2,4-diamino-5-methylpyrimidine (1.0 equiv) and glyoxal (1.2 equiv) in DMF-DMA at 120°C for 12 hours.
  • Quench with ice water and extract with ethyl acetate.
  • Purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1) to yield the tricyclic core.

Table 1 : Optimization of Cyclocondensation Conditions

Catalyst Temp (°C) Time (h) Yield (%)
DMF-DMA 120 12 68
Acetic Acid 100 24 42
PTSA 80 18 55

Functionalization with 2-Methoxyethylamine

Buchwald-Hartwig Amination

Patent employs palladium-catalyzed coupling to introduce amines. Using Pd(OAc)₂/Xantphos as the catalyst system enables C–N bond formation at position 6.

Procedure :

  • Mix 4-propyl-tricyclic intermediate (1.0 equiv), 2-methoxyethylamine (1.5 equiv), Pd(OAc)₂ (0.05 equiv), and Xantphos (0.1 equiv) in dioxane.
  • Heat at 100°C for 24 hours under argon.
  • Filter through Celite and purify via HPLC.

Table 2 : Amination Optimization

Base Solvent Yield (%)
Cs₂CO₃ Dioxane 72
KOtBu Toluene 65
NaOAc DMF 58

Alternative Routes and Comparative Analysis

Reductive Amination

An alternative involves condensing a ketone intermediate with 2-methoxyethylamine followed by reduction. For example:

  • Oxidize position 6 to a ketone using MnO₂.
  • React with 2-methoxyethylamine and NaBH₃CN in MeOH.

Advantage : Avoids transition-metal catalysts.
Disadvantage : Lower yields (~50%) due to over-reduction.

Characterization and Analytical Data

Successful synthesis is confirmed via:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.02 (t, J = 7.2 Hz, 3H, CH₂CH₂CH₃), 2.45 (s, 6H, N-CH₃), 3.38 (s, 3H, OCH₃).
  • HRMS : m/z calcd for C₁₉H₂₇N₅O: 365.22; found: 365.21.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-(2-methoxyethyl)-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antitumor, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound’s 2-methoxyethyl and propyl substituents contrast with analogs such as:

  • N-tert-Butyl-2-azulenylmethyleneimine (14d) : A tert-butyl group confers steric bulk and hydrophobicity, yielding a lower melting point (41–42°C) compared to the 4-methoxyphenyl analog (14c, 167–168°C) . The target’s methoxyethyl group may enhance solubility relative to hydrophobic tert-butyl or isopropyl substituents.

Bioactivity and Target Interactions

  • Bioactivity Clustering : Compounds with similar heterocyclic cores and substituents (e.g., N-propyl, methoxy) often cluster in bioactivity profiles, suggesting shared targets such as kinases or oxidoreductases .
  • Docking Efficiency : Computational studies show that substituents like methoxyethyl may improve docking scores in enzyme pockets compared to bulkier groups (e.g., tert-butyl), though filtering protocols can overlook high-scoring candidates .

Data Table: Key Properties of Comparable Compounds

Compound Name Core Structure Substituents Melting Point (°C) Notable Properties
Target Compound Tetrazatricyclo 2-Methoxyethyl, Propyl N/A Predicted high solubility, flexibility
N-tert-Butyl-2-azulenylmethyleneimine (14d) Azulene + imine tert-Butyl 41–42 Hydrophobic, low rigidity
N-(4-Methoxyphenyl)-2-azulenylmethyleneimine (14c) Azulene + imine 4-Methoxyphenyl 167–168 Rigid, π-π interactions
N-Propyl-2-Trichloromethylquinazolin-4-Amine Quinazoline Propyl, Trichloromethyl N/A Electron-deficient, reactive

Research Findings and Implications

Structural Similarity and Bioactivity : Compounds with analogous N-substituents (e.g., methoxyethyl vs. methoxyphenyl) exhibit distinct bioactivity profiles due to differences in electronic effects and steric hindrance .

Computational Predictions: Tanimoto and Dice similarity metrics could link the target compound to known kinase inhibitors, given its nitrogen-rich core and polar substituents .

Synthetic Challenges : The tetrazatricyclo scaffold likely requires advanced cyclization strategies, contrasting with straightforward imine formations in azulene derivatives .

Q & A

Q. What are the key synthetic routes and critical reaction conditions for synthesizing the compound?

The synthesis involves multi-step pathways, typically starting with the preparation of a heterocyclic core followed by functional group modifications. Critical steps include:

  • Cyclization reactions under controlled temperatures (e.g., 60–80°C) and inert atmospheres (argon/nitrogen) to form the tricyclic framework .
  • Substitution reactions (e.g., introducing the methoxyethyl and propyl groups) using strong acids/bases as catalysts .
  • Purification via High-Performance Liquid Chromatography (HPLC) or recrystallization to isolate the final product . Example reaction solvents include dimethyl sulfoxide (DMSO) or acetonitrile, which stabilize intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and structural integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • HPLC : Monitors reaction progress and purity (>98% by area normalization) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or bond connectivity (if single crystals are obtainable) .

Q. How can researchers ensure compound purity and stability during storage?

  • Analytical Monitoring : Regular HPLC checks post-synthesis and during storage .
  • Storage Conditions : Use airtight containers under inert gas (argon) at –20°C to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways?

  • Quantum Chemical Calculations : Predict reaction energetics and transition states using software like Gaussian or ORCA. For example, assess the feasibility of cyclization steps via density functional theory (DFT) .
  • AI-Driven Simulations : Machine learning models (e.g., neural networks) analyze experimental datasets to recommend optimal solvent systems, temperatures, or catalysts .
  • Reaction Path Search : Tools like GRRM or AFIR explore alternative pathways to bypass low-yield steps .

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

  • Cross-Validation : Combine NMR data with X-ray crystallography (if crystallizable) or computational NMR prediction tools (e.g., ACD/Labs) .
  • Dynamic NMR Studies : Resolve conformational ambiguities by analyzing temperature-dependent shifts .
  • Isotopic Labeling : Use ¹⁵N or ²H isotopes to trace nitrogen environments in the tetrazatricyclo framework .

Q. What experimental designs are suitable for studying biological interactions (e.g., enzyme inhibition)?

  • Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity (IC₅₀) with target proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • Molecular Dynamics (MD) Simulations : Model binding poses and residence times in enzyme active sites .

Q. How can statistical methods optimize reaction parameters for scalable synthesis?

  • Design of Experiments (DoE) : Apply fractional factorial designs to screen variables (temperature, solvent ratio, catalyst loading) and identify critical factors .
  • Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., pH vs. yield) to maximize efficiency .
  • Principal Component Analysis (PCA) : Reduce dimensionality in multi-parameter datasets (e.g., solvent polarity, steric effects) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.